molecular formula C17H22N6O B5608386 N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N,2,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine

N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N,2,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5608386
M. Wt: 326.4 g/mol
InChI Key: OFJPHGWPLHRGCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis methods for related pyrazolo[1,5-a]pyrimidine derivatives often involve palladium-catalyzed Suzuki coupling reactions and cyclocondensation of beta-enaminones with NH-3-aminopyrazoles, followed by formylation with iminium salt moieties (Vilsmeyer-Haack reagent) for the creation of functional groups and further chemical complexity (Kumar et al., 2003).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by the presence of a pyrazole ring fused to a pyrimidine ring, which provides a rigid scaffold for further functionalization. X-ray diffraction analysis is a common technique used to determine the regioselectivity and the detailed molecular geometry of these compounds (Castillo et al., 2018).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including N-alkylation, cyclocondensation with beta-enaminones, and formylation, to generate diverse derivatives with potential biological activities. These reactions are facilitated by the molecule's structural features, enabling the introduction of various substituents and functional groups (Abunada et al., 2008).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure and substituents. The presence of functional groups and substituents impacts the molecule's interactions with solvents and its phase behavior (Liu et al., 2013).

Chemical Properties Analysis

Chemical properties, including reactivity towards nucleophiles or electrophiles, acid-base behavior, and photophysical properties, are significantly dictated by the core pyrazolo[1,5-a]pyrimidine structure and the nature of its substituents. These properties are crucial for designing compounds with desired biological activities and for their potential application in material science (Kanno et al., 1991).

Mechanism of Action

The mechanism of action of the compound would depend on its biological target. Given the presence of the oxadiazole and pyrazolo[1,5-a]pyrimidine rings, it’s possible that the compound could interact with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

properties

IUPAC Name

N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N,2,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c1-10-8-15(23-16(18-10)11(2)12(3)20-23)22(4)9-14-19-17(24-21-14)13-6-5-7-13/h8,13H,5-7,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJPHGWPLHRGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N(C)CC3=NOC(=N3)C4CCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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